molecular formula C18H18N2O2 B1588360 Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 258273-50-6

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B1588360
M. Wt: 294.3 g/mol
InChI Key: UVFOVSRWICIMNX-UHFFFAOYSA-N
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Description

“Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate” is a chemical compound with the molecular formula C18H18N2O2 . It is related to “6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine”, which is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, an efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . The compound also contains a methyl ester functional group .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a molar refractivity of 86.5±0.5 cm3 . It has 4 hydrogen bond acceptors and no hydrogen bond donors . Its ACD/LogP value is 4.07, indicating that it is relatively hydrophobic .

Scientific Research Applications

Synthesis Techniques

Recent studies have showcased innovative synthesis techniques for compounds related to Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate. Notably, aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts have been reported, alongside Ag-catalyzed intramolecular aminooxygenation producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, palladium-phosphine complexes have promoted the regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates, marking the first examples of using tosylate- and mesylate-functionalized arenes as electrophile partners for this regioselective direct arylation (P. Y. Choy et al., 2015).

Catalytic Applications

Research into N-heterocyclic carbenes (NHC) has revealed their efficiency as catalysts in transesterification between esters and alcohols. Aryl- or alkyl-substituted NHC catalysts can mediate the acylation of alcohols with vinyl acetate at room temperature, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in catalysis (G. Grasa, R. M. Kissling, & S. Nolan, 2002).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines have been identified as potent antiprotozoal agents, with several compounds exhibiting significant in vitro IC50 values against T. b. rhodesiense and P. falciparum. This highlights the potential of imidazo[1,2-a]pyridine derivatives in the development of new treatments for protozoal infections (M. Ismail et al., 2004).

Drug Synthesis

The versatility of imidazo[1,2-a]pyridine derivatives extends to drug synthesis, with methodologies enabling the efficient synthesis of imidazopyridine-based drug molecules like Alpidem and Zolpidem through a one-pot, room temperature, reagent-free reaction (Divya K. Nair, S. Mobin, & I. Namboothiri, 2012).

Anion Transport

2,6-Bis(benzimidazol-2-yl)pyridine, related in structure to imidazo[1,2-a]pyridines, has been found to exhibit potent anionophoric activity, suggesting potential applications in designing new anion transport systems for biological and synthetic membranes (Chen-Chen Peng et al., 2016).

Future Directions

The future directions for research on this compound are not specified in the retrieved sources. Given its structural similarity to Zolpidem, it could potentially be investigated for its interactions with GABAA receptors and its potential effects on the nervous system .

properties

IUPAC Name

methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOVSRWICIMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431662
Record name Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

CAS RN

258273-50-6
Record name Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid 1a (5.0 g, 17.85 mmol) in methanol (MeOH) (25 mL) at 0° C. under Ar atmosphere was slowly added SOCl2 (2.60 mL, 35.7 mmol). The reaction mixture was stirred for 2 h and then concentrated in vacuo. Aqueous 10% Na2CO3 solution (100 mL) was added, and the aqueous phase was extracted with EtOAc (2×200 mL). The combined organic layers were washed with aqueous NaHCO3 solution, dried (MgSO4), and concentrated in vacuo to the provide the title compound (4.2 g, 80%) as yellow solids. 1H NMR (400 MHz, CDCl3) δ 2.37 (s, 3H), 2.40 (s, 3H), 3.76 (s, 3H), 4.03 (s, 2H), 7.07 (dd, J=1.7, 9.1 Hz, 1H), 7.28 (d, J=8.3 Hz, 2H), 7.55 (d, J=9.1 Hz, 1H), 7.70 (dd, J=1.8, 6.3 Hz, 2H), 7.85 (s, 1H). 13C-NMR (100 MHz, CDCl3) δ 18.7, 21.5, 30.8, 52.7, 112.4, 117.0, 121.5, 122.2, 127.8, 128.5, 129.6, 131.6, 137.7, 144.2, 144.6, 170.3.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
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Citations

For This Compound
1
Citations
Q Huang, H Dong, B Li, W Hu, Y Wang - Tetrahedron, 2020 - Elsevier
An efficient and environment-friendly C3-ethoxycarbonylmethylation of imidazo[1,2-a]pyridines with ethyl diazoacetate in the presence of a Rh(II) catalyst was developed. Such strategy …
Number of citations: 8 www.sciencedirect.com

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